N-(2-bromophenyl)-2-ethyl-1-piperidinecarboxamide
Vue d'ensemble
Description
N-(2-bromophenyl)-2-ethyl-1-piperidinecarboxamide is a useful research compound. Its molecular formula is C14H19BrN2O and its molecular weight is 311.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.06808 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analytical Profiles and Biological Matrix Determination
Research into the analytical profiles of psychoactive arylcyclohexylamines, including compounds related to N-(2-bromophenyl)-2-ethyl-1-piperidinecarboxamide, has advanced. Studies have detailed the characterization of these compounds using gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. A method for the qualitative and quantitative analysis of these substances in biological matrices like blood, urine, and vitreous humor using liquid chromatography and ultraviolet detection has been developed, highlighting their forensic and toxicological significance (De Paoli et al., 2013).
Radiotracer Development for CB1 Cannabinoid Receptors
Nucleophilic displacement strategies have been employed in the synthesis of radiolabeled compounds, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying CB1 cannabinoid receptors in the brain via positron emission tomography. This work is crucial for advancing our understanding of the CB1 receptor's role in neurological and psychiatric disorders (Katoch-Rouse & Horti, 2003).
Anti-acetylcholinesterase Activity
Compounds structurally related to this compound have been synthesized and evaluated for their anti-acetylcholinesterase activity. Notably, derivatives like 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have shown potent inhibition of acetylcholinesterase, which is a target for the treatment of conditions like Alzheimer's disease. This suggests potential therapeutic applications for similar compounds in neurodegenerative disease management (Sugimoto et al., 1990).
Poly(ADP-ribose)polymerase (PARP) Inhibition
The discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827), a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor, illustrates the importance of this compound derivatives in cancer therapy. Such compounds have shown efficacy in BRCA-1 and -2 mutant tumors, offering a promising avenue for targeted cancer treatments (Jones et al., 2009).
Serotonin 1A Receptor Antagonism
WAY-100635, a compound with a similar structural motif to this compound, serves as a selective antagonist for the 5-HT1A receptor. This high affinity and selectivity make it a valuable tool for studying 5-HT1A receptor function, with implications for the treatment of psychiatric disorders (Forster et al., 1995).
Propriétés
IUPAC Name |
N-(2-bromophenyl)-2-ethylpiperidine-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-2-11-7-5-6-10-17(11)14(18)16-13-9-4-3-8-12(13)15/h3-4,8-9,11H,2,5-7,10H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKYUTGFWBIGNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.